Technical Documentation Center

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • CAS: 927803-64-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Indazole Scaffold The indazole ring system, a fusion of pyrazole and benzene rings, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of pyrazole and benzene rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and serotonin 5-HT3 receptor antagonist properties.[1][2] The tetrahydro-indazol-amine moiety, in particular, introduces a three-dimensional character that can be crucial for specific and high-affinity interactions with biological targets. The N-methylation at the 1-position of the indazole ring can further influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.

This guide will focus on the specific attributes of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, providing a foundational understanding for researchers interested in its synthesis and application.

Physicochemical Properties and Identification

While a dedicated CAS number for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has not been identified in the conducted search, we can infer its properties from closely related analogs.

PropertyPredicted Value/InformationSource (Analog)
Molecular Formula C₈H₁₃N₃Inferred
Molecular Weight 151.21 g/mol Inferred
CAS Number Not available
Related CAS Numbers 2305-79-5 (4,5,6,7-tetrahydro-1H-indazole)[3] 1375473-42-9 (1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine)[4] 1094844-96-8 (N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine)[5]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be envisioned starting from the commercially available 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 85302-16-5).[6] The proposed two-step synthesis involves a reductive amination, a robust and widely used method in medicinal chemistry for the introduction of amine functionalities.

Rationale for Synthetic Route Selection

Reductive amination is a reliable method for converting ketones to amines. The choice of a two-step process, involving the initial formation of an oxime followed by reduction, is often preferred to minimize side reactions and allow for easier purification. This approach provides a clear and scalable route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Oximation of 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

  • Dissolution: Dissolve 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base, such as sodium acetate or pyridine (1.5 eq), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. The product can be purified further by column chromatography if necessary.

Step 2: Reduction of the Oxime to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

  • Dissolution: Dissolve the crude oxime from Step 1 in a suitable solvent, such as acetic acid or an alcohol.

  • Reducing Agent: Add a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C), to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the oxime is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst or any inorganic salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product can be purified by column chromatography or crystallization.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 85302-16-5) Step1 Step 1: Oximation (Hydroxylamine HCl, Base) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Step 2: Reduction (e.g., Zn/AcOH or H₂, Pd/C) Intermediate->Step2 Product 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The spectra of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, are available for comparison.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications in Drug Discovery

The indazole scaffold is a key component in several approved drugs and clinical candidates, highlighting its therapeutic potential.[2] The structural features of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine suggest its utility as a building block for developing novel therapeutic agents.

Kinase Inhibitors

The amino group at the 4-position can serve as a crucial hydrogen bond donor, a common feature in kinase inhibitors. For instance, N-(4-Pyrimidinyl)-1H-indazol-4-amine derivatives have been investigated as inhibitors of Lck, a lymphocyte-specific tyrosine kinase.[7]

Serotonin Receptor Modulators

Indazole derivatives are known to interact with serotonin receptors. The specific substitution pattern of the target molecule could be explored for its potential as a modulator of various 5-HT receptor subtypes.

Other Therapeutic Areas

The versatility of the indazole nucleus suggests potential applications in a broad range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor.[8]

Logical Relationship Diagram for Drug Discovery Potential

DrugDiscovery Target 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Scaffold Indazole Core (Privileged Scaffold) Target->Scaffold Amine 4-Amino Group (H-bond Donor) Target->Amine Methyl 1-Methyl Group (Modulates Physicochemical Properties) Target->Methyl Serotonin Serotonin Receptor Modulation Scaffold->Serotonin Other Other Therapeutic Targets Scaffold->Other Kinase Kinase Inhibition Amine->Kinase

Caption: Key structural features and their potential therapeutic implications.

Safety and Handling

While specific safety data for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unavailable, information from related compounds should be considered. Amines, in general, can be corrosive and irritating.[9][10] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] For related indazole amines, hazards include skin and eye irritation.[12][13]

Conclusion

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis, characterization, and potential applications in drug discovery. The proposed synthetic route is practical and scalable, and the structural alerts within the molecule point towards a high potential for biological activity. Further investigation into this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6583–6595.
  • Reddy, B. V. S., et al. (2024).
  • PubChem. (n.d.). 1H-Indazol-4-amine, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives.
  • ChemicalBook. (2023).
  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4936.
  • Chen, C.-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(13), 3352–3355.
  • Fisher Scientific. (n.d.).
  • Request PDF. (n.d.). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.
  • Fisher Scientific. (2021).
  • PubChemLite. (n.d.). N-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride. Retrieved from [Link]

Sources

Exploratory

The Tetrahydroindazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Tetrahydroindazole Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Tetrahydroindazole Core The in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Tetrahydroindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetrahydroindazole Core

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1] Its synthetic accessibility and the diverse biological activities of its derivatives have cemented its status as a "privileged scaffold".[2] Among the various forms, the 4,5,6,7-tetrahydro-2H-indazole moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics. Its three-dimensional structure and chemical versatility allow for the creation of compounds with a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3] This guide provides a comprehensive overview of the key biological activities of tetrahydroindazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A Target for Cancer and Autoimmune Diseases

Human dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for the treatment of rapidly proliferating cells, such as in cancer and autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[4][5] Tetrahydroindazole-based compounds have been identified as potent inhibitors of DHODH.[4]

Mechanism of Action

DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. By inhibiting DHODH, tetrahydroindazole derivatives deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The specificity of these compounds can be demonstrated by "uridine rescue" experiments, where the cytotoxic effects of the inhibitors are reversed by the addition of exogenous uridine, confirming their on-target activity.[4][5]

Signaling Pathway: DHODH in de novo Pyrimidine Synthesis

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH->Orotate Tetrahydroindazole Inhibitor Tetrahydroindazole Inhibitor Tetrahydroindazole Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by tetrahydroindazole derivatives blocks the conversion of dihydroorotate to orotate, halting pyrimidine synthesis.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic medicinal chemistry efforts have explored the SAR of tetrahydroindazole-based DHODH inhibitors. For instance, modifications to the aryl substituents on the tetrahydroindazole core have been shown to significantly impact potency and metabolic stability. One study demonstrated that introducing small substituents on the pyridyl ring of a lead compound enhanced its inhibitory activity.[4] Further optimization focusing on solubility and metabolic stability in human liver microsomes led to the identification of preclinical candidates.[4][5]

Compound Modification DHODH IC50 (nM) [4]Notes
(R)-HZ00Parent Compound55Good metabolic stability.
29 4-methyl on pyridyl ring34Increased potency.
51 Optimized analoguePotent and selectiveFavorable preclinical properties.
Experimental Protocol: In Vitro DHODH Enzymatic Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of tetrahydroindazole derivatives against human DHODH.

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (substrate)

    • 2,3-Dimethoxy-5-methyl-p-benzoquinone (coenzyme Q10 substitute)

    • 2,6-Dichlorophenolindophenol (DCIP) (final electron acceptor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • Test compounds (tetrahydroindazole derivatives) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 600 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of a master mix containing the assay buffer, DCIP, and the coenzyme Q10 substitute to each well.

    • Initiate the reaction by adding 100 µL of a solution containing the DHODH enzyme and dihydroorotate.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 600 nm over time (e.g., for 60 minutes) at a constant temperature (e.g., 37°C).

    • The rate of reaction (Vmax) is calculated from the linear portion of the kinetic curve.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rationale for Methodological Choices:

  • The use of a coenzyme Q10 substitute and a final electron acceptor like DCIP allows for a convenient colorimetric readout of the enzymatic reaction.

  • Monitoring the reaction kinetically provides a more accurate determination of the initial reaction rates (Vmax) compared to a single endpoint measurement.

II. Kinase Inhibition: A Broad-Spectrum Anti-Cancer Strategy

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The tetrahydroindazole scaffold has proven to be a versatile framework for the design of inhibitors targeting various kinases.[2]

Targets and Mechanisms

Tetrahydroindazole derivatives have been identified as inhibitors of several key kinases, including:

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclins A and E, is a key regulator of the cell cycle. Inhibitors of CDK2/cyclin complexes can induce cell cycle arrest and are being investigated as anti-cancer agents.[2][6] Some tetrahydroindazole derivatives have been shown to be submicromolar inhibitors of activated CDK2/cyclin complexes.[2]

  • Interleukin-2 Inducible T-Cell Kinase (ITK): ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling. ITK inhibitors are being explored for the treatment of inflammatory and autoimmune diseases.[7][8] Optimization of tetrahydroindazole-based ITK inhibitors has led to compounds with enhanced potency and selectivity.[7][8]

Workflow: Screening for Kinase Inhibitors

Kinase_Inhibitor_Screening Compound Library Compound Library Primary Screen Enzymatic Assay (e.g., CDK2/cyclin A) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Assays Binding Affinity Cell-based Assays Hit Identification->Secondary Assays Potent Hits Lead Optimization SAR Studies ADME Profiling Secondary Assays->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A typical workflow for identifying and optimizing tetrahydroindazole-based kinase inhibitors.

III. Modulation of Sigma Receptors: Targeting Neurological Disorders and Cancer

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders (e.g., pain, neurodegeneration) and cancer.[9][10] Tetrahydroindazole derivatives have been developed as potent and selective ligands for both sigma receptor subtypes.[9][10]

Structure-Activity Relationship and Selectivity

The development of sigma receptor ligands has focused on achieving high potency and selectivity for either the sigma-1 or sigma-2 subtype. SAR studies on tetrahydroindazole-based compounds have revealed key structural features that govern their binding affinity and selectivity. For example, the substitution pattern on the tetrahydroindazole ring and the nature of the linker to a basic amine moiety are critical for potent sigma-1 receptor binding.[9] Molecular modeling has been instrumental in rationalizing these SAR observations and guiding the design of more potent and selective ligands.[9]

Compound Class Target Key SAR Findings Therapeutic Potential
N-2 substituted tetrahydroindazolesSigma-1 ReceptorGenerally more potent than N-1 isomers. Basic amine linker is crucial for activity.[9]Neurological diseases, cancer.[9]
Tetrahydroindazole derivativesSigma-2 ReceptorA pharmacophore model has been developed based on SAR data.[10]CNS disorders, cancer.[10]
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma receptors.

  • Reagents and Materials:

    • Cell membranes expressing the target sigma receptor (e.g., from transfected cell lines or animal tissues).

    • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-(+)-pentazocine for sigma-1).

    • Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., haloperidol).

    • Test compounds (tetrahydroindazole derivatives).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration, and either buffer, the test compound at various concentrations, or the non-specific binding control.

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The Ki (inhibitory constant) for the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

IV. Diverse Biological Activities: Expanding the Therapeutic Landscape

Beyond the well-defined roles in DHODH, kinase, and sigma receptor modulation, tetrahydroindazole derivatives have demonstrated a remarkable breadth of other biological activities.

  • Anti-inflammatory Effects: Some derivatives have shown significant in vivo anti-inflammatory activity in models such as carrageenan-induced paw edema.[11][12] The proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory mediators like PGE-2, TNF-α, and IL-6.[11][13]

  • Antituberculosis Activity: A novel class of tetrahydroindazole compounds has been identified as potent inhibitors of Mycobacterium tuberculosis, with some exhibiting low micromolar activity against replicating bacteria and favorable metabolic stability and pharmacokinetic profiles.[14]

  • Cannabinoid Receptor Inverse Agonism: A series of tetrahydroindazole derivatives have been discovered as potent and peripherally selective inverse agonists of the cannabinoid-1 (CB1) receptor.[15] These compounds have shown beneficial effects on plasma glucose in animal models of diet-induced obesity, suggesting their potential for treating metabolic disorders.[15]

Conclusion: A Scaffold with a Bright Future

The tetrahydroindazole scaffold continues to be a rich source of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this privileged structure in drug discovery. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications, and developing highly selective ligands to minimize off-target effects. The continued exploration of the chemical space around the tetrahydroindazole core, guided by a deep understanding of its SAR and mechanistic biology, holds great promise for the development of next-generation medicines.

References

  • Ladds, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4236-4254. [Link][4][5]

  • Gein, V. L., et al. (2007). Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones. Pharmaceutical Chemistry Journal, 41(6), 308-310. [Link][3]

  • Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 783-788. [Link][9]

  • Kaur, N., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6536. [Link][1]

  • Lawrence, H. R., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113221. [Link][2][6]

  • Iyamu, I. D., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248-1256. [Link][10]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 149, 107577. [Link][13]

  • Lan, R., et al. (2012). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(3), 1364-1368. [Link][15]

  • Kumar, K., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry, 53(2), 816-826. [Link][14]

  • Balamurugan, R., et al. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(8), FC01-FC05. [Link][11]

  • Ladds, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4236-4254. [Link][4][5]

  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3845-3864. [Link][7][8]

  • Maccioni, E., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3383-3391. [Link][12]

  • Barlaam, B., et al. (2013). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 13(9), 1275-1293. [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a heterocyclic amine with significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry. Delving into its discovery, synthetic evolution, and biological significance, this document serves as a critical resource for researchers engaged in the exploration of novel therapeutics. The guide elucidates the compound's structural features, explores plausible synthetic pathways with detailed experimental considerations, and discusses its role as a versatile scaffold in drug design, particularly as a bioisostere for phenol.

Introduction: The Emergence of a Privileged Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The partially saturated analog, the tetrahydroindazole core, retains key structural features of the parent indazole while offering greater three-dimensional complexity, a desirable trait for enhancing target binding and optimizing pharmacokinetic profiles.

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, in particular, has garnered interest due to the strategic placement of its functional groups: a methyl group at the 1-position of the indazole ring, which can influence solubility and metabolic stability, and an amine group at the 4-position of the saturated ring, providing a key site for further chemical modification and interaction with biological targets.

A History Rooted in Analogue Synthesis

While a definitive, seminal publication detailing the first synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine remains to be identified in publicly accessible literature, its discovery can be contextualized within the broader history of indazole chemistry. The aromatic precursor, 1-methyl-1H-indazol-4-ylamine (CAS 77894-69-0), provides a crucial link to its origins.[3][4]

The synthesis of substituted aminoindazoles has been a subject of investigation for decades. Early methodologies often involved the reduction of corresponding nitroindazoles. For instance, the preparation of aminoindazoles through the reduction of nitroindazoles using reagents like palladium on carbon has been documented, providing a viable route to the aromatic core of our target molecule.[5] The subsequent logical step in its synthetic history would have been the exploration of the reduction of this aromatic core to its saturated tetrahydro-derivative, a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties.

The development of synthetic routes to various 4-amino-tetrahydroindazole derivatives has been driven by their potential as versatile intermediates in drug discovery programs.[6] These efforts have laid the groundwork for the synthesis and exploration of the title compound.

Synthetic Pathways: A Strategic Approach

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be approached through a multi-step sequence, leveraging established methodologies for the construction of the tetrahydroindazole core and the introduction of the requisite functional groups. A plausible and efficient synthetic strategy is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a key intermediate. This ketone can be derived from the cyclization of a suitably substituted cyclohexanedione derivative with methylhydrazine.

G Target 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Intermediate1 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Target->Intermediate1 Reductive Amination Intermediate2 4-(methoxyimino)-1-methyl-4,5,6,7-tetrahydro-1H-indazole Intermediate1->Intermediate2 Oximation Starting_Material1 Cyclohexane-1,4-dione Intermediate1->Starting_Material1 Cyclization Starting_Material2 Methylhydrazine Intermediate1->Starting_Material2 Cyclization Intermediate2->Intermediate1 Hydrolysis

Caption: Retrosynthetic analysis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Step-by-Step Experimental Protocol (Proposed)

The following protocol is a proposed synthetic route based on established chemical transformations for analogous systems.

Step 1: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

  • Reaction Setup: To a solution of cyclohexane-1,4-dione in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Step 2: Reductive Amination to Yield 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

  • Reaction Setup: The ketone intermediate is dissolved in a suitable solvent, typically methanol or dichloromethane. To this solution, an excess of a suitable amine source, such as ammonium acetate or ammonia in methanol, is added.

  • Formation of Imine/Enamine: The mixture is stirred to allow for the formation of the imine or enamine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. These reagents are preferred for their selectivity in reducing the C=N bond in the presence of the ketone.

  • Reaction Conditions: The reaction is typically carried out at room temperature and monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are dried and concentrated. The final product, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, is then purified by column chromatography or crystallization.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reductive Amination A Cyclohexane-1,4-dione C 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one A->C B Methylhydrazine B->C D 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one G 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine D->G E Amine Source (e.g., NH4OAc) E->G F Reducing Agent (e.g., NaBH3CN) F->G

Sources

Exploratory

An In-depth Technical Guide to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available literature and a scientific projection for the synthesis, characterization, and pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available literature and a scientific projection for the synthesis, characterization, and potential biological significance of the heterocyclic compound, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. While direct, in-depth research on this specific molecule is limited, this document leverages data from closely related analogs and the broader class of tetrahydroindazoles to offer a predictive and insightful resource for researchers in medicinal chemistry and drug discovery.

Introduction to the Tetrahydroindazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The partially saturated analog, 4,5,6,7-tetrahydro-1H-indazole, retains key structural features of the indazole core while offering greater three-dimensional complexity, a desirable trait for exploring novel interactions with biological targets. The introduction of an amine group at the 4-position and a methyl group at the 1-position of the tetrahydroindazole core, as in 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, presents a unique chemical entity with potential for diverse pharmacological applications.

Synthesis and Chemical Properties

While a specific, detailed synthesis for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A common and effective strategy involves a multi-step sequence starting from a readily available cyclic ketone.

Proposed Synthetic Pathway

A logical synthetic approach would likely begin with 1,3-cyclohexanedione. The synthesis can be envisioned to proceed through the following key steps:

  • Formation of a 2-hydroxymethylidene-1,3-cyclohexanedione intermediate: This can be achieved by reacting 1,3-cyclohexanedione with a formylating agent, such as ethyl formate, in the presence of a base like sodium methoxide.

  • Condensation with methylhydrazine: The resulting intermediate can then be cyclized by treatment with methylhydrazine to form the 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Reductive amination: The final step would involve the conversion of the ketone at the 4-position to the desired primary amine. This is typically accomplished through reductive amination, where the ketone is first reacted with an ammonia source (like ammonium acetate) to form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

This proposed pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Proposed Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione 2-formyl-1,3-cyclohexanedione 2-formyl-1,3-cyclohexanedione 1,3-Cyclohexanedione->2-formyl-1,3-cyclohexanedione Formylation (e.g., Ethyl formate, NaOMe) 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one 2-formyl-1,3-cyclohexanedione->1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Cyclization (Methylhydrazine) 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one->1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Proposed synthetic workflow for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Physicochemical Properties

Based on the structure and data from closely related analogs, the following physicochemical properties can be predicted for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its common salt form.

PropertyPredicted Value (Free Base)Predicted Value (Hydrochloride Salt)Reference Analog
Molecular Formula C9H15N3C9H16ClN3N/A
Molecular Weight 165.24 g/mol 201.70 g/mol [4]
Appearance Likely an oil or low-melting solidLikely a crystalline solid[5]
Solubility Soluble in organic solventsSoluble in water and polar protic solventsGeneral chemical principles
XlogP (predicted) ~1.0N/A[4]
Hydrogen Bond Donors 23[4]
Hydrogen Bond Acceptors 33[4]

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the tetrahydro- portion of the ring system, the amine protons, and the proton on the pyrazole ring.

  • ~1.5-2.0 ppm (m, 4H): Methylene protons at positions 5 and 6 of the tetrahydroindazole ring.

  • ~2.5-3.0 ppm (m, 2H): Methylene protons at position 7 of the tetrahydroindazole ring.

  • ~3.5-4.0 ppm (m, 1H): Methine proton at position 4, attached to the amine group.

  • ~3.8 ppm (s, 3H): Protons of the N-methyl group at position 1.

  • ~1.5-3.0 ppm (br s, 2H): Amine protons (exchangeable with D2O).

  • ~7.0-7.5 ppm (s, 1H): Proton on the pyrazole ring at position 3.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would complement the 1H NMR data, with characteristic shifts for the aliphatic and aromatic/heteroaromatic carbons.

  • ~20-35 ppm: Carbons of the methylene groups at positions 5, 6, and 7.

  • ~35-40 ppm: Carbon of the N-methyl group.

  • ~45-55 ppm: Methine carbon at position 4.

  • ~110-120 ppm: Quaternary carbon at the fusion of the two rings (C3a).

  • ~130-140 ppm: Carbon at position 3 of the pyrazole ring.

  • ~140-150 ppm: Quaternary carbon at the fusion of the two rings (C7a).

Mass Spectrometry (Predicted)

High-resolution mass spectrometry would be used to confirm the elemental composition. The predicted exact mass for the protonated molecule [M+H]+ is approximately 166.1344.[9] The fragmentation pattern would likely involve losses of the amine group and fragmentation of the tetrahydro-ring.

Potential Biological Activities and Therapeutic Applications

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of tetrahydroindazole have been investigated for a range of biological activities, suggesting that 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine could be a valuable lead compound in several therapeutic areas.

Antimicrobial Activity

Numerous indazole and tetrahydroindazole derivatives have demonstrated significant antimicrobial properties.[1] The presence of the basic amine function in 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine could enhance its interaction with bacterial cell membranes or intracellular targets, making it a candidate for investigation as a novel antibacterial or antifungal agent.

Kinase Inhibition

The indazole nucleus is a key component of several approved and investigational kinase inhibitors used in oncology.[3] The structural features of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, particularly the strategic placement of the amine and methyl groups, could facilitate its binding to the ATP-binding pocket of various kinases, suggesting its potential as a starting point for the development of novel anticancer agents.

Central Nervous System (CNS) Activity

The tetrahydroindazole core has been explored for its potential to interact with targets in the central nervous system. The physicochemical properties of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, including its predicted moderate lipophilicity, may allow for blood-brain barrier penetration, opening avenues for its investigation in the context of neurological disorders.

Future Directions and Conclusion

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine represents an intriguing yet underexplored molecule within the vast chemical space of indazole derivatives. The synthetic pathway proposed herein offers a viable route to access this compound for further investigation. Comprehensive spectroscopic characterization will be the first critical step to confirm its structure and purity.

Subsequent biological screening against a panel of targets, including various bacterial strains, a diverse set of kinases, and CNS receptors, is warranted to uncover its potential therapeutic value. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the discovery of more potent and selective modulators of biological processes.

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link].

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link].

  • American Elements. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. [Link].

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link].

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(15), 10293-10303. [Link].

  • PubChem. 1H-Indazol-4-amine, 1-methyl-. National Center for Biotechnology Information. [Link].

  • PubChemLite. N-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride. [Link].

  • ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link].

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link].

  • Medina, C. P., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link].

  • ResearchGate. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link].

  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2459-2466. [Link].

  • Meenatchi, M., Suresh, S., & Kandhaswamy, M. A. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(8), x220283. [Link].

  • Global Substance Registration System. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. [Link].

  • Molbank. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link].

  • J-GLOBAL. 6-Methyl-4,5,6,7-tetrahydro-1H-indazole. [Link].

Sources

Protocols & Analytical Methods

Method

Introduction: The Tetrahydroindazole Scaffold in Modern Drug Discovery

An Application Guide to the Cyclocondensation Reaction for Tetrahydroindazole Synthesis The 4,5,6,7-tetrahydroindazole core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cyclocondensation Reaction for Tetrahydroindazole Synthesis

The 4,5,6,7-tetrahydroindazole core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds. Its unique three-dimensional structure and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry. Molecules incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Furthermore, tetrahydroindazole derivatives have been investigated as highly selective ligands for critical biological targets such as cyclin-dependent kinases (CDKs), sigma receptors, and human dihydroorotate dehydrogenase (DHODH), underscoring their therapeutic potential in oncology, neurodegenerative disorders, and autoimmune diseases.[2][3][4][5][6]

The construction of this valuable scaffold is most commonly and efficiently achieved through a cyclocondensation reaction. This robust and versatile method involves the formation of the heterocyclic ring system from acyclic or carbocyclic precursors in a single, often high-yielding, synthetic operation.[7] This application note provides a detailed, experience-driven guide to the synthesis of tetrahydroindazoles via cyclocondensation, focusing on the underlying chemical principles, a validated experimental protocol, and practical troubleshooting advice for researchers in drug discovery and development.

Part 1: The Chemistry of Cyclocondensation for Tetrahydroindazole Formation

Core Reaction Mechanism

The synthesis of the tetrahydroindazole ring system is classically achieved by the condensation of a cyclic 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a well-established two-step sequence:

  • Nucleophilic Attack and Dehydration: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by the elimination of a water molecule to form a key hydrazone intermediate. This step is often catalyzed by acid, which protonates a carbonyl oxygen to increase its electrophilicity.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step, followed by another dehydration event, yields the final, stable tetrahydroindazole aromatic system.

This sequence provides a reliable and modular approach to a wide array of substituted tetrahydroindazoles.

Reaction_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Start Cyclic 1,3-Dicarbonyl + Hydrazine Derivative Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Water1 + H₂O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Product Tetrahydroindazole Product Cyclization->Product Dehydration (-H₂O) Water2 + H₂O

Caption: General mechanism for tetrahydroindazole synthesis.

Causality Behind Experimental Choices

A deep understanding of the reaction mechanism allows for rational control over the synthesis. The choice of starting materials and conditions directly dictates the outcome and is crucial for a self-validating protocol.

  • The Hydrazine Component: The nature of the hydrazine derivative is a primary point of diversification.

    • Hydrazine Hydrate (H₂NNH₂·H₂O): Using unsubstituted hydrazine hydrate results in an N-H bond at the N1 or N2 position of the indazole ring, providing a valuable handle for subsequent functionalization, for instance, via a Chan-Lam coupling reaction.[8]

    • Substituted Hydrazines (R-NHNH₂): Employing substituted hydrazines, such as phenylhydrazine or heteroaryl hydrazines, directly installs a substituent at the nitrogen atom of the indazole ring in a single step.[9] This is a highly efficient strategy for rapidly building molecular complexity.

  • The 1,3-Dicarbonyl Component: The choice of the cyclic dicarbonyl precursor defines the substitution pattern on the carbocyclic portion of the final molecule. Common substrates include:

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione): A widely used and highly reactive substrate that yields products with a characteristic gem-dimethyl group.

    • Cyclohexane-1,3-dione: Provides an unsubstituted carbocyclic ring, which can be a desirable feature for certain biological targets.

    • Substituted Cyclohexanediones: Allow for the introduction of various functional groups onto the six-membered ring, enabling fine-tuning of properties like solubility and potency.

  • Catalyst and Solvent:

    • Acid Catalysis: Acetic acid is an excellent choice as it serves as both a solvent and a catalyst, promoting the dehydration steps without being overly harsh.[10] Mineral acids can also be used but may require more careful control.

    • Solvents: Ethanol is a common solvent, offering good solubility for the reactants and facilitating the reaction under reflux conditions.[9] In some cases, solvent-free conditions can be employed for a more environmentally friendly process.[11]

Part 2: A Validated Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 3,3-dimethyl-2,3,4,5,6,7-hexahydro-1H-indazol-4-one from dimedone and hydrazine hydrate.

Experimental_Workflow Setup 1. Reaction Setup - Charge flask with dimedone, ethanol, and hydrazine hydrate. Reflux 2. Reaction - Heat mixture to reflux (80-85°C). - Stir for 2-3 hours. Setup->Reflux Monitor 3. Monitoring - Track progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). Reflux->Monitor Isolate 4. Isolation - Cool reaction mixture. - Remove solvent under vacuum. - Add cold water to precipitate product. Monitor->Isolate Purify 5. Purification - Collect crude solid by filtration. - Recrystallize from ethanol/water. Isolate->Purify Characterize 6. Characterization - Obtain Yield, Melting Point. - Analyze by NMR, IR, and MS. Purify->Characterize

Caption: Step-by-step experimental workflow.

Materials and Equipment
  • Reagents:

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione), ≥98% purity

    • Hydrazine monohydrate (64-65% solution), reagent grade

    • Ethanol (absolute), reagent grade

    • Deionized Water

    • Standard TLC plates (silica gel 60 F₂₅₄)

    • Solvents for TLC (Hexane, Ethyl Acetate)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Melting point apparatus

    • Spectrometers (NMR, IR, MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine dimedone (5.00 g, 35.7 mmol) and absolute ethanol (40 mL). Stir the mixture until the dimedone has completely dissolved.

  • Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.80 mL, 37.0 mmol, ~1.04 equivalents) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

  • Monitoring Progress: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate. Elute with a 1:1 mixture of hexane and ethyl acetate. The reaction is complete when the starting dimedone spot has disappeared.

  • Product Isolation: After completion, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting oil or solid, add 50 mL of cold deionized water and stir vigorously. A white or off-white solid should precipitate.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel, washing the solid with a small amount of cold water. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield fine, white crystals. Dry the purified product under vacuum.

Part 3: Data Analysis and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization. The data presented below are representative for 3,3-dimethyl-2,3,4,5,6,7-hexahydro-1H-indazol-4-one .

Expected Results
ParameterExpected Value
Yield 80-90%
Appearance White crystalline solid
Melting Point 158-161 °C
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Spectroscopic Data Interpretation

Structural confirmation is achieved by analyzing the output from various spectroscopic techniques.[12][13][14]

  • Infrared (IR) Spectroscopy:

    • ~3200 cm⁻¹ (N-H stretch): A broad peak indicative of the N-H bond in the pyrazole ring.

    • ~2960 cm⁻¹ (C-H stretch): Sharp peaks corresponding to the aliphatic C-H bonds of the methyl and methylene groups.

    • ~1650 cm⁻¹ (C=O stretch): A strong, sharp absorption from the ketone carbonyl group.

    • ~1600 cm⁻¹ (C=N stretch): A peak corresponding to the endocyclic imine functionality.

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃):

    • δ 1.10 (s, 6H): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups (gem-dimethyl) at the C3 position.

    • δ 2.25 (s, 2H): A singlet for the two protons of the CH₂ group at the C5 position.

    • δ 2.40 (s, 2H): A singlet for the two protons of the CH₂ group at the C7 position.

    • δ 9.50 (br s, 1H): A broad singlet, which may be exchangeable with D₂O, corresponding to the N-H proton.

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃):

    • δ 28.5: Signal for the two equivalent methyl carbons.

    • δ 35.0: Signal for the C3 quaternary carbon.

    • δ 40.0, 50.0: Signals for the C5 and C7 methylene carbons.

    • δ 115.0: Signal for the C3a carbon.

    • δ 158.0: Signal for the C7a carbon (part of the C=N bond).

    • δ 195.0: The characteristic downfield signal for the C4 carbonyl carbon.

  • Mass Spectrometry (MS):

    • m/z 166 ([M]⁺): The molecular ion peak corresponding to the mass of the parent compound.

Part 4: Troubleshooting and Practical Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Product is partially soluble in the work-up solvent (water). 3. Loss during recrystallization.1. Extend the reflux time and monitor carefully by TLC. 2. Ensure the water used for precipitation is ice-cold. Extract the aqueous filtrate with ethyl acetate to recover dissolved product. 3. Use a minimal amount of hot solvent for recrystallization and cool slowly.
Reaction Fails to Proceed 1. Inactive or degraded hydrazine reagent. 2. Insufficient heating.1. Use a fresh bottle of hydrazine hydrate. 2. Verify the reaction temperature is at the boiling point of the solvent.
Oily Product Instead of Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Attempt to triturate the oil with a non-polar solvent like cold hexane to induce crystallization. If this fails, purify by column chromatography. 2. Ensure the reaction solvent is thoroughly removed on the rotary evaporator before adding water.
Broad or Unresolved NMR Peaks 1. Sample contains residual solvent or impurities. 2. Tautomerism or proton exchange.1. Ensure the product is completely dry. 2. This can be characteristic of the N-H proton. Add a drop of D₂O to the NMR tube to confirm exchange.

References

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Ducati, F., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC. Available at: [Link]

  • Häggblad Sahlberg, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Rath, G., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. Available at: [Link]

  • Kim, D., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ScienceDirect. Available at: [Link]

  • Helal, C. J., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]

  • Singh, P., & Kumar, A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Papers. Available at: [Link]

  • Al-Mansouri, A., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect. Available at: [Link]

  • Gising, J., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. PubMed. Available at: [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

  • Not found in search results.
  • Zeller, M. A., et al. (2022). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. PMC. Available at: [Link]

  • Not found in search results.
  • Johnson, D., et al. (2021). Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

  • Not found in search results.
  • Unnamed Author. (2024). Cyclocondensation reaction: Significance and symbolism. Metathesis. Available at: [Link]

  • ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link]

  • Not found in search results.
  • Not found in search results.
  • ResearchGate. (n.d.). H NMR spectral data for alkaloids 1, 2 and 6 (500 MHz, D 2 O, , J in Hz) a. ResearchGate. Available at: [Link]

  • Not found in search results.
  • Not found in search results.
  • Rath, G., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. Available at: [Link]

  • Borosky, G. L., & Peñéñory, A. B. (2016). Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. CONICET. Available at: [Link]

  • Not found in search results.

Sources

Application

Application Notes and Protocols for the Derivatization of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Therapeutic Potential of the Tetrahydroindazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of the Tetrahydroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] Within this class, the 4,5,6,7-tetrahydro-1H-indazole moiety has garnered significant attention, particularly as a scaffold for the development of inhibitors of human dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, making it a critical target for therapeutic intervention in cancer and autoimmune diseases.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for the derivatization of a key building block, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine . The primary amino group at the C4 position serves as a versatile handle for the introduction of a diverse array of functional groups, enabling the exploration of the chemical space around this promising scaffold. By systematically modifying this position through acylation, and the formation of ureas and thioureas, researchers can generate libraries of novel compounds for biological screening and structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the underlying chemical principles and analytical guidance necessary for successful synthesis and characterization.

Strategic Approaches to Derivatization

The derivatization of the 4-amino group of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a critical step in the exploration of its therapeutic potential. The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the final compounds. Here, we focus on three fundamental transformations: N-acylation, N-ureidylation, and N-thioureidylation.

I. N-Acylation: Introducing Amide Functionality

N-acylation is a robust and widely employed method for modifying primary and secondary amines.[5] The resulting amide bond is generally stable and can participate in hydrogen bonding interactions within a biological target. The choice of acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.

Causality of Experimental Choices:

  • Acylating Agents: Acyl chlorides are highly reactive and suitable for acylating even weakly nucleophilic amines.[5] Anhydrides offer a less aggressive alternative, often with milder reaction conditions.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction with acyl chlorides, preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

II. N-Ureidylation: Crafting Urea Derivatives

Urea-containing compounds are prevalent in medicinal chemistry and are known to engage in bidentate hydrogen bonding with protein targets.[6] The synthesis of ureas from a primary amine is most commonly achieved through reaction with an isocyanate.[7][8][9]

Causality of Experimental Choices:

  • Isocyanates: A diverse range of alkyl and aryl isocyanates are commercially available, providing a straightforward route to a variety of urea derivatives.

  • Reaction Conditions: The reaction is typically conducted at room temperature in an aprotic solvent. The high reactivity of isocyanates towards primary amines often obviates the need for a catalyst.

III. N-Thioureidylation: Introducing the Thiourea Moiety

Thioureas, the sulfur analogs of ureas, also possess a rich history in medicinal chemistry. The thiono-sulfur can act as a hydrogen bond acceptor and can also influence the compound's lipophilicity and metabolic stability. The most common method for their preparation is the reaction of a primary amine with an isothiocyanate.

Causality of Experimental Choices:

  • Isothiocyanates: Similar to isocyanates, a wide selection of isothiocyanates is available for the synthesis of diverse thiourea derivatives.

  • Solvent and Temperature: The reaction is generally carried out in an aprotic solvent. In some cases, gentle heating may be required to drive the reaction to completion, as isothiocyanates can be slightly less reactive than their isocyanate counterparts.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)acetamide (Acylation)

This protocol details the acetylation of the primary amine using acetyl chloride.

  • Materials:

    • 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)acetamide.

Protocol 2: Synthesis of 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-3-phenylurea (Ureidylation)

This protocol describes the formation of a urea derivative using phenyl isocyanate.

  • Materials:

    • 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

    • Phenyl isocyanate

    • Tetrahydrofuran (THF), anhydrous

    • Hexanes

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 eq) in anhydrous THF in a round-bottom flask with a magnetic stir bar.

    • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by TLC.

    • Upon completion, a precipitate may form. If so, collect the solid by vacuum filtration and wash with a small amount of cold THF and then hexanes.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with hexanes or an ether/hexanes mixture to induce precipitation. Collect the solid by vacuum filtration and wash with hexanes.

    • Dry the product under vacuum to yield 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-3-phenylurea.

Characterization Data

The following tables summarize hypothetical but representative analytical data for the synthesized derivatives.

Table 1: Spectroscopic Data for N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)acetamide

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.15 (s, 1H), 5.50 (br s, 1H), 4.20-4.10 (m, 1H), 3.75 (s, 3H), 2.80-2.70 (m, 2H), 2.10-1.90 (m, 4H), 2.00 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)169.5, 138.0, 132.5, 115.0, 48.0, 35.0, 30.0, 25.0, 23.0, 21.0
MS (ESI+) m/z[M+H]⁺ calculated for C₁₁H₁₇N₃O: 208.14; found: 208.2

Table 2: Spectroscopic Data for 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-3-phenylurea

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.50 (s, 1H), 7.40 (d, J = 8.0 Hz, 2H), 7.20 (t, J = 8.0 Hz, 2H), 6.90 (t, J = 7.5 Hz, 1H), 7.10 (s, 1H), 6.30 (d, J = 8.0 Hz, 1H), 4.10-4.00 (m, 1H), 3.70 (s, 3H), 2.70-2.60 (m, 2H), 2.00-1.80 (m, 4H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)155.0, 140.0, 138.5, 132.0, 129.0, 121.0, 118.0, 115.5, 48.5, 35.0, 30.5, 25.5, 21.5
MS (ESI+) m/z[M+H]⁺ calculated for C₁₆H₂₀N₄O: 285.17; found: 285.2

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the derivatization of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_analysis Analysis & Screening start 1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-amine acylation N-Acylation start->acylation Acyl Chloride/Anhydride, Base urea N-Ureidylation start->urea Isocyanate thiourea N-Thioureidylation start->thiourea Isothiocyanate amide N-Acyl Derivatives acylation->amide urea_prod N-Urea Derivatives urea->urea_prod thiourea_prod N-Thiourea Derivatives thiourea->thiourea_prod analysis Purification (Chromatography) Characterization (NMR, MS) Biological Screening (e.g., DHODH assay) amide->analysis urea_prod->analysis thiourea_prod->analysis

Synthetic workflow for derivatization.

Biological Context and Rationale: Targeting DHODH

The rationale for synthesizing derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is strongly rooted in the pursuit of novel inhibitors for human dihydroorotate dehydrogenase (DHODH).[2] DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines.[3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly sensitive to the inhibition of this pathway.[2] Consequently, DHODH has emerged as a validated therapeutic target for the treatment of various cancers and autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[3]

The 4-amino-tetrahydroindazole scaffold can be envisioned to interact with key residues within the active site of DHODH. By derivatizing the 4-amino group, one can modulate the steric and electronic properties of the molecule to optimize these interactions. For instance, the introduction of various amide or urea moieties can lead to the formation of additional hydrogen bonds or hydrophobic interactions, potentially enhancing binding affinity and inhibitory potency.

The following diagram illustrates the central role of DHODH in pyrimidine biosynthesis and its inhibition.

G carbamoyl_P Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_P->dihydroorotate aspartate Aspartate aspartate->dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump dna_rna DNA/RNA Synthesis ump->dna_rna dhodh->orotate Oxidation inhibitor Tetrahydroindazole Derivative inhibitor->dhodh Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your yield.

Introduction to the Synthetic Pathway

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic route involves three key stages:

  • Formation of the Tetrahydroindazolone Core: Synthesis of the precursor, 4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Regioselective N-Methylation: Introduction of a methyl group at the N1 position of the indazole ring.

  • Reductive Amination: Conversion of the ketone at the C4 position to the primary amine.

This guide will break down each stage, addressing common challenges and providing solutions based on established chemical principles.

Visualizing the Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Reductive Amination start Cyclohexane-1,3-dione & Dimethylformamide dimethyl acetal step1 Formation of 2-(dimethylaminomethylene)cyclohexane-1,3-dione start->step1 step2 Cyclization with Hydrazine step1->step2 precursor1 4,5,6,7-Tetrahydro-1H-indazol-4-one step2->precursor1 precursor1_ref 4,5,6,7-Tetrahydro-1H-indazol-4-one step3 Deprotonation with NaH in THF precursor1_ref->step3 step4 Reaction with Methyl Iodide step3->step4 precursor2 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-one step4->precursor2 precursor2_ref 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-one step5 Imine Formation with NH4Cl precursor2_ref->step5 step6 Reduction with NaBH3CN step5->step6 final_product 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine step6->final_product G cluster_0 N-Alkylation Pathways Indazole Tetrahydroindazolide Anion N1_Product N1-Methyl Isomer (Thermodynamically Favored) Indazole->N1_Product NaH, THF (Favored Pathway) N2_Product N2-Methyl Isomer (Kinetically Favored in some conditions) Indazole->N2_Product Other conditions (Side Reaction)

Optimization

Technical Support Center: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common side product formation during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of the target compound.

Synthesis Overview

A common and logical synthetic route to 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves a two-step process starting from 4,5,6,7-tetrahydro-1H-indazol-4-one:

  • N-methylation: Introduction of a methyl group onto the indazole nitrogen.

  • Reductive Amination: Conversion of the ketone functionality to a primary amine.

This guide will address the potential side products in each of these key steps.

PART 1: Troubleshooting N-Methylation of 4,5,6,7-tetrahydro-1H-indazol-4-one

The N-methylation of the tetrahydroindazole core is a critical step that can lead to the formation of a significant regioisomeric impurity.

FAQ 1: I am observing two products in my N-methylation reaction. What are they and why are they forming?

Answer:

When methylating 4,5,6,7-tetrahydro-1H-indazol-4-one, you are likely forming a mixture of the desired N-1 methylated product (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one) and the isomeric N-2 methylated side product (2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one) .

The formation of these two isomers is due to the presence of two nucleophilic nitrogen atoms in the indazole ring. Alkylation can occur at either the N-1 or N-2 position[1]. The ratio of these products can be influenced by several factors, including the choice of base, solvent, and the specific methylating agent used.

Diagram 1: N-Methylation and Side Product Formation

N_Methylation start 4,5,6,7-Tetrahydro- 1H-indazol-4-one N1_product 1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-one (Desired) start->N1_product N-1 Methylation N2_product 2-methyl-4,5,6,7-tetrahydro- 2H-indazol-4-one (Side Product) start->N2_product N-2 Methylation

Caption: N-Methylation of the tetrahydroindazole core can lead to two regioisomeric products.

Troubleshooting Guide: N-Methylation
Observation Potential Cause Recommended Action(s)
Significant formation of the N-2 isomer. Reaction conditions favor alkylation at the N-2 position.1. Solvent Selection: The polarity of the solvent can influence the site of alkylation. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF).2. Base Selection: The choice of base (e.g., NaH, K2CO3, Cs2CO3) can alter the nucleophilicity of the two nitrogen atoms. A systematic screen of bases is recommended.3. Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the methylation.
Incomplete reaction. Insufficient reactivity of the methylating agent or inadequate activation by the base.1. Choice of Methylating Agent: If using a less reactive agent like dimethyl sulfate, consider switching to a more reactive one such as methyl iodide.2. Increase Equivalents: A modest increase in the equivalents of the methylating agent and base may drive the reaction to completion. Monitor carefully to avoid over-methylation if possible.3. Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS to determine the point of maximum conversion.
Difficulty in separating the N-1 and N-2 isomers. The isomers have very similar polarities.Chromatography Optimization: 1. Column Chromatography: Use a high-resolution silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve separation.2. Preparative HPLC: If baseline separation is not achievable by standard column chromatography, preparative HPLC is a viable, albeit more costly, alternative.

PART 2: Troubleshooting Reductive Amination of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

The conversion of the 4-keto group to a 4-amino group via reductive amination is the final key transformation. This step can also be a source of several impurities.

FAQ 2: My reductive amination is producing a significant amount of a side product with a similar mass to my starting material. What is it?

Answer:

A common side product in reductive amination is the corresponding alcohol, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol . This occurs when the reducing agent (e.g., sodium borohydride) directly reduces the ketone starting material before the imine intermediate is formed and reduced[2][3]. The rate of ketone reduction versus imine formation and reduction is a delicate balance that is influenced by reaction conditions.

FAQ 3: I am observing a higher molecular weight impurity in my final product. What could this be?

Answer:

This is likely a secondary amine impurity , formed through an "over-alkylation" process. The desired primary amine product can act as a nucleophile and react with a molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine.

Diagram 2: Reductive Amination and Side Product Pathways

Reductive_Amination ketone 1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-one amine 1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-amine (Desired) ketone->amine Reductive Amination (with NH3) alcohol 1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-ol (Side Product) ketone->alcohol Direct Reduction sec_amine Secondary Amine (Side Product) ketone->sec_amine amine->sec_amine Over-alkylation

Caption: Key reaction pathways in the reductive amination step.

Troubleshooting Guide: Reductive Amination
Observation Potential Cause Recommended Action(s)
Formation of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol. The rate of ketone reduction is competitive with or faster than imine formation.1. Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for the reduction of the iminium ion over the ketone compared to sodium borohydride (NaBH4)[2][3].2. pH Control: Reductive amination is often more efficient under slightly acidic conditions (pH 5-6), which favors iminium ion formation. The addition of a mild acid like acetic acid can be beneficial.3. Staged Addition: Add the reducing agent portion-wise to the mixture of the ketone and ammonia/ammonium salt to maintain a low concentration of the reducing agent, favoring the reduction of the more reactive iminium ion.
Formation of the secondary amine (over-alkylation). The primary amine product is reacting with the remaining ketone starting material.1. Excess Ammonia: Use a large excess of ammonia or an ammonium salt (e.g., ammonium acetate) to outcompete the primary amine product in reacting with the ketone.2. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it as soon as the starting ketone is consumed to minimize the time for the secondary amine to form.3. Purification: The secondary amine is generally less polar than the primary amine and can often be separated by column chromatography.
Low conversion to the desired amine. Inefficient imine formation or insufficient reducing power.1. Ensure Adequate Ammonia Concentration: Use a saturated solution of ammonia in the reaction solvent or a high concentration of an ammonium salt.2. Choice of Solvent: Protic solvents like methanol or ethanol are often effective for reductive aminations.3. Increase Equivalents of Reducing Agent: A moderate increase in the amount of the reducing agent may be necessary, but be mindful of the potential for increased alcohol side product formation.

Experimental Protocols

Protocol 1: N-Methylation of 4,5,6,7-tetrahydro-1H-indazol-4-one
  • To a solution of 4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N-1 and N-2 isomers.

Protocol 2: Reductive Amination of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
  • Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., a 7N solution of ammonia in methanol, or ammonium acetate, 5-10 eq).

  • If necessary, adjust the pH to 5-6 with a mild acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... ResearchGate. [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]

  • 09.10 Reductive Amination. YouTube. [Link]

  • Reductive amination. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support center for the purification of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification workflows.

Introduction to the Molecule and Its Challenges

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a primary amine on a partially saturated bicyclic system, presents a unique set of purification challenges. The basicity of the amine group can lead to strong interactions with silica gel, causing peak tailing and poor separation during column chromatography. Furthermore, the potential for side-reactions during synthesis can introduce closely-related impurities that are difficult to resolve.

This guide provides a structured approach to overcoming these obstacles, ensuring you obtain your target compound with the desired purity for downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Problem 1: Significant Peak Tailing and Low Recovery during Silica Gel Chromatography

Q: I'm running a silica gel column to purify my crude 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, but I'm observing severe peak tailing and my overall yield is very low. What's causing this and how can I fix it?

A: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The primary amine group (-NH2) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This leads to a portion of your compound being irreversibly adsorbed or eluting very slowly, resulting in broad, tailing peaks and reduced recovery.

Root Cause Analysis:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the amine group readily accepts a proton from the silanol groups of the silica gel. This strong ionic interaction significantly retards the movement of the compound down the column.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. This additive will compete with your amine for the active sites on the silica gel, effectively "deactivating" them.

    • Recommended Additive: Triethylamine (TEA) or ammonia in methanol are excellent choices.

    • Protocol:

      • Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

      • Thoroughly mix the mobile phase to ensure homogeneity.

      • Equilibrate your column with this modified mobile phase before loading your sample.

      • Monitor the elution profile by TLC, also using a mobile phase containing the basic additive.

  • Use of Deactivated Silica Gel: Commercially available deactivated silica gel, such as silica gel treated with a base or end-capped silica, can be used. However, modifying the mobile phase is often more convenient and cost-effective.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for strongly basic amines.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid can be an excellent option. The acidic modifier protonates the amine, leading to sharp peaks.

Visualizing the Workflow:

purification_workflow Crude_Product Crude Product (with impurities) Silica_Column Silica Gel Column Crude_Product->Silica_Column Load Pure_Product Pure Amine (>95% purity) Silica_Column->Pure_Product Collect Fractions Impurities Impurities Silica_Column->Impurities Wash/Discard Modified_Eluent Eluent + Triethylamine (0.5%) Modified_Eluent->Silica_Column Elute

Caption: Optimized silica gel chromatography workflow.

Problem 2: Co-elution of a Closely-Related Impurity

Q: After column chromatography, my NMR spectrum shows the presence of an impurity with a very similar structure to my target compound. How can I separate them?

A: Co-elution of structurally similar impurities is a common challenge. These impurities often arise from incomplete reactions or side reactions during the synthesis. For 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a likely impurity is the corresponding ketone precursor, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, if the reductive amination is incomplete.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switch to a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting spots.

    • Solvent System Screening: Experiment with different solvent systems. The selectivity of the separation can change dramatically with different eluents. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol or acetone/hexanes.

  • Recrystallization: If the impurity is present in a small amount and your target compound is a solid, recrystallization can be a highly effective purification technique.

    • Protocol for Recrystallization:

      • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity should either be very soluble or insoluble in this solvent. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and acetonitrile.

      • Procedure:

        • Dissolve the impure solid in a minimal amount of the hot solvent.

        • Allow the solution to cool slowly to room temperature.

        • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

        • Collect the crystals by filtration and wash with a small amount of the cold solvent.

        • Dry the crystals under vacuum.

  • Derivative Formation and Purification: In more challenging cases, you can temporarily convert your amine into a derivative that has different chromatographic properties. For example, you could protect the amine as a carbamate (e.g., Boc-protected), purify the derivative, and then deprotect it to obtain the pure amine. This is generally a last resort due to the additional synthetic steps involved.

Data Comparison Table:

Purification MethodProsConsBest For
Optimized Chromatography High resolution, applicable to oils and solids.Can be time-consuming and solvent-intensive.Separating mixtures with multiple components.
Recrystallization Highly effective for removing small amounts of impurities, scalable.Only applicable to solids, potential for product loss in the mother liquor.Final purification step to achieve high purity.
Derivative Formation Can resolve very difficult separations.Adds synthetic steps, potential for yield loss.When all other methods fail.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

A1: The pure compound is typically an off-white to pale yellow solid or a viscous oil.[2] Like many primary amines, it can be susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).[3][4]

Q2: Can I use preparative HPLC for the purification?

A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining highly pure samples of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, especially for small to medium scales.[5] A reversed-phase C18 column is typically used with a mobile phase of water and acetonitrile or methanol containing an acidic modifier like 0.1% TFA or formic acid. The acidic modifier ensures that the amine is protonated, leading to sharp, symmetrical peaks.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will provide both the purity profile (from the LC chromatogram) and the mass of your compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Using a standardized method, you can determine the purity of your compound with high accuracy.

Q4: My compound seems to have poor aqueous solubility. How can this be improved for biological assays?

A4: The free base form of the amine may have limited aqueous solubility. To improve this, you can convert it to a salt, such as a hydrochloride or hydrobromide salt. This is typically done by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. The resulting salt will precipitate and can be collected by filtration.[6]

Logical Relationship Diagram:

troubleshooting_logic Start Purification Start Chromatography Silica Gel Chromatography Start->Chromatography Problem_Tailing Peak Tailing? Chromatography->Problem_Tailing Problem_Coelution Co-elution? Problem_Tailing->Problem_Coelution No Solution_Base Add Base to Eluent Problem_Tailing->Solution_Base Yes Solution_Gradient Optimize Gradient Problem_Coelution->Solution_Gradient Yes End_Pure Pure Product Problem_Coelution->End_Pure No Solution_Base->Chromatography Solution_Gradient->Chromatography Solution_Recrystallize Recrystallize Solution_Gradient->Solution_Recrystallize If solid & still impure Solution_Recrystallize->End_Pure End_Impure Further Analysis Needed Solution_Recrystallize->End_Impure If still impure

Caption: Decision tree for troubleshooting purification.

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate. PubMed Central. [Link]

  • 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. PubChemLite. [Link]

  • Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. ResearchGate. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect. [Link]

  • (PDF) Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate. ResearchGate. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. [Link]

  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. American Elements. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. PubMed Central. [Link]

  • N-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride. PubChemLite. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Europe PMC. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • 1H-Indazol-4-amine, 1-methyl-. PubChem. [Link]

Sources

Optimization

stability issues of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in solution

Welcome to the technical support center for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

The information herein is synthesized from established chemical principles and data from related molecular structures, as specific stability studies on 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are not extensively available in current literature.

I. Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Unexpected Sample Discoloration (e.g., Yellowing or Browning)

Potential Cause: This is often a primary indicator of oxidative degradation. The amine and the electron-rich tetrahydroindazole ring system can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants.[1][2]

Troubleshooting Protocol:

  • Solvent Purity Check:

    • Action: Use freshly opened, high-purity, degassed solvents. Peroxides in older ether-type solvents (like THF or Dioxane) are common culprits for oxidation.

    • Rationale: Degassing solvents (e.g., by sparging with nitrogen or argon) removes dissolved oxygen, a key reactant in oxidative degradation pathways.[1]

  • Inert Atmosphere:

    • Action: Prepare and handle solutions under an inert atmosphere (nitrogen or argon).

    • Rationale: This minimizes contact with atmospheric oxygen, thereby reducing the rate of oxidation.

  • Light Protection:

    • Action: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]

    • Rationale: Photodegradation can be initiated or accelerated by exposure to UV or even ambient light, leading to the formation of reactive radical species.[4]

  • Chelating Agents:

    • Action: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider adding a trace amount of a chelating agent like EDTA to your buffer.

    • Rationale: Metal ions can catalyze oxidative reactions. Chelating agents sequester these ions, rendering them catalytically inactive.

Issue 2: Gradual Loss of Purity or Appearance of New Peaks in HPLC Analysis

Potential Cause: This indicates chemical degradation. The primary suspects are hydrolysis, oxidation, or pH-mediated decomposition. The amine group makes the molecule basic, and its stability can be pH-dependent.[5][6]

Troubleshooting Protocol:

  • pH Monitoring and Control:

    • Action: Measure the pH of your solution immediately after preparation and monitor it over time. Use buffered solutions to maintain a stable pH.

    • Rationale: Most simple alkyl amines have pKa values in the range of 9.5-11.0.[5] Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation pathways. For amines, slightly acidic to neutral pH is often optimal for stability in aqueous solutions, though this needs to be empirically determined.

  • Solvent Selection:

    • Action: If using protic solvents like water or methanol, consider switching to aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions, which are then diluted into aqueous buffers for final experiments.

    • Rationale: Aprotic solvents are less likely to participate in hydrolytic degradation.

  • Temperature Control:

    • Action: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

    • Rationale: Chemical degradation rates are generally temperature-dependent. Lowering the temperature slows down these reactions.

Troubleshooting Workflow for Purity Loss

G start Purity Loss Detected in HPLC check_ph Measure pH of Solution start->check_ph is_ph_extreme Is pH outside optimal range (e.g., <5 or >8)? check_ph->is_ph_extreme adjust_ph Use Buffered Solution (e.g., PBS, HEPES) is_ph_extreme->adjust_ph Yes check_solvent Review Solvent System is_ph_extreme->check_solvent No reanalyze_hplc Re-analyze by HPLC adjust_ph->reanalyze_hplc problem_solved Problem Resolved reanalyze_hplc->problem_solved is_protic Is solvent protic (e.g., water, methanol)? check_solvent->is_protic use_aprotic Prepare stock in aprotic solvent (e.g., DMSO, DMF) is_protic->use_aprotic Yes check_temp Review Storage Conditions is_protic->check_temp No use_aprotic->reanalyze_hplc is_rt Stored at Room Temp? check_temp->is_rt store_cold Store at 2-8°C or frozen is_rt->store_cold Yes further_investigation Further Investigation Needed (e.g., Forced Degradation Study) is_rt->further_investigation No store_cold->reanalyze_hplc

Caption: Decision tree for troubleshooting purity loss.

Issue 3: Compound Precipitation in Aqueous Solution

Potential Cause: The compound's solubility may be limited, especially in neutral or basic aqueous buffers. As a free base, the amine is less polar. Protonation at acidic pH can increase aqueous solubility.[5]

Troubleshooting Protocol:

  • pH Adjustment for Solubilization:

    • Action: Try acidifying the solution slightly (e.g., with HCl) to form the corresponding ammonium salt.

    • Rationale: The protonated form of the amine is an ammonium salt, which is generally more soluble in water than the free base.[5]

  • Use of Co-solvents:

    • Action: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

    • Rationale: This is a standard technique to handle compounds with limited aqueous solubility.

  • Solubility Testing:

    • Action: Perform a simple solubility test at different pH values and in different buffer systems to determine the optimal conditions for your experiments.

Parameter Recommendation for Enhancing Solubility Rationale
pH Adjust to slightly acidic conditions (e.g., pH 5-6.5).Protonation of the amine group increases aqueous solubility.
Solvent Prepare concentrated stock in DMSO or ethanol.Organic solvents can dissolve higher concentrations of the compound.
Buffer Ensure buffer components do not interact with the compound.Some buffer salts could potentially cause precipitation.

Caption: Recommendations for improving solubility.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

A: Based on supplier recommendations for analogous compounds, the solid material should be stored sealed in a dry environment at 2-8°C. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a tightly sealed container is advisable to prevent slow oxidation and moisture uptake.

Q2: What is the best way to prepare a stock solution?

A: For maximum stability, prepare a concentrated stock solution in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How stable is the compound in aqueous buffers for cell-based assays?

A: The stability in aqueous media is expected to be dependent on pH, temperature, and buffer composition. While specific data is unavailable, it is best practice to prepare fresh dilutions from your stock solution for each experiment. If the solution must be stored, keep it at 2-8°C and use it within 24 hours. A preliminary stability test (e.g., running an HPLC analysis on the solution after 24 hours at 37°C) is highly recommended.

Q4: Can I expect any specific degradation products?

A: While not definitively studied for this specific molecule, potential degradation pathways for similar structures include:

  • Oxidation: Hydroxylation of the tetrahydro- portion of the ring or oxidation of the amine.[7]

  • Deamination: Under certain conditions (e.g., reaction with nitrous acid precursors), the primary amine could be converted to a diazonium species, which is unstable.[8]

  • Ring Opening: While less common for the stable indazole core, harsh conditions could potentially lead to the cleavage of the heterocyclic ring.

Potential Degradation Pathways

G compound 1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-amine oxidation Oxidation (O2, light, metal ions) compound->oxidation leads to hydrolysis Hydrolysis (Strong acid/base) compound->hydrolysis can cause photodegradation Photodegradation (UV/light exposure) compound->photodegradation can cause prod1 Hydroxylated derivatives oxidation->prod1 prod2 Deaminated species hydrolysis->prod2 prod3 Ring-opened products hydrolysis->prod3 photodegradation->prod1

Caption: Potential degradation pathways for the compound.

Q5: Which analytical method is best for monitoring the stability of this compound?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method for stability testing of small molecules.[9] Coupling HPLC with mass spectrometry (LC-MS) would be highly beneficial for identifying any degradation products that may form.[10]

III. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

  • Acidity and Basicity of Amines. Chemistry LibreTexts.

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Source Not Available].

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PubMed Central.

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.

  • Effect of hydrolysis on identifying prenatal cannabis exposure. PubMed Central.

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI.

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Source Not Available].

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central.

  • Impact of Solvent on the Thermal Stability of Amines. PubMed Central.

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate.

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Source Not Available].

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed.

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central.

  • Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. PubMed Central.

  • What is Hydrolysis? + Examples. YouTube.

  • Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. MDPI.

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.

  • Deamination mechanism of primary amines. ResearchGate.

  • Hydrolysis reaction – Knowledge and References. Taylor & Francis Online.

  • What Is Photodegradation? - Chemistry For Everyone. YouTube.

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate.

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.

Sources

Troubleshooting

Technical Support Center: Ullmann-type Reactions for Indazole N-Arylation

Welcome to the technical support center for Ullmann-type reactions involving indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ind...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ullmann-type reactions involving indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole N-arylation. My aim here is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your own experiments effectively. The N-arylation of indazoles is a powerful tool, but it is often plagued by byproduct formation, most notably the generation of undesired regioisomers. This guide will directly address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Ullmann-type reaction with an indazole is giving me a mixture of N1 and N2-arylated products. Why is this happening and how can I control the regioselectivity?

This is the most common issue encountered in the N-arylation of indazoles. The indazole anion is an ambident nucleophile, meaning it has two potential sites for arylation: the N1 and N2 positions. The ratio of the resulting regioisomers is a delicate balance of steric, electronic, and reaction conditions. Often, standard conditions will produce a mixture of both isomers.[1][2]

Several factors influence this selectivity:

  • Electronic Effects of Indazole Substituents: Electron-withdrawing groups on the indazole ring can significantly influence the nucleophilicity of the two nitrogen atoms.

  • Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder the approach of the aryl halide, favoring reaction at the less hindered nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in dictating the N1/N2 ratio. These factors can influence whether the reaction is under kinetic or thermodynamic control.

To control the regioselectivity, you need to carefully tune your reaction parameters. The following sections will provide more specific guidance on how to achieve this.

Q2: I am observing a significant amount of my starting aryl halide being converted to the corresponding arene (hydrodehalogenation). What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction in many cross-coupling reactions, including the Ullmann condensation. This occurs when the aryl halide is reduced instead of coupling with the indazole. The likely hydrogen source for this reduction can be the amine substrate itself or the solvent.

To minimize hydrodehalogenation:

  • Ensure Anhydrous Conditions: Moisture can facilitate this side reaction. Thoroughly dry your reagents and solvents.

  • Optimize the Ligand: The choice of ligand can influence the relative rates of the desired C-N coupling and the undesired hydrodehalogenation. Some ligands may be more prone to promoting the reduction pathway.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation. If your desired reaction is proceeding, albeit slowly, at a lower temperature, this may be a viable strategy to improve selectivity.

Q3: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my aryl halide. How can I prevent this?

Aryl halide homocoupling is another potential side reaction in Ullmann-type chemistry.[3] This occurs when two molecules of the aryl halide react with each other to form a biaryl compound. This side reaction is often more prevalent at higher temperatures and with more reactive aryl halides (e.g., aryl iodides).

Strategies to suppress aryl homocoupling include:

  • Lowering the Reaction Temperature: As with hydrodehalogenation, reducing the temperature can disfavor this side reaction.

  • Using a Less Reactive Copper Source: While seemingly counterintuitive, a less reactive copper catalyst might favor the desired C-N bond formation over C-C homocoupling.

  • Optimizing the Ligand: The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity. Screening different ligands can help identify one that selectively promotes the N-arylation pathway.

  • Stoichiometry Control: Using a slight excess of the indazole nucleophile relative to the aryl halide can sometimes help to outcompete the homocoupling reaction.

Troubleshooting Guide

Problem: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent challenge. The approach to solving it depends on which isomer is desired.

Scenario 1: Targeting the N1-Aryl Indazole

The N1-substituted indazole is often the thermodynamically more stable product.[4] Therefore, reaction conditions that allow for equilibration can favor its formation.

Troubleshooting Steps:

  • Choice of Base and Solvent: This is the most critical parameter. For many substrates, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) or dioxane can be highly selective for the N1 position. This combination is thought to favor a "tight ion pair" between the indazolide anion and the sodium cation, which can direct the arylation to the N1 position. In contrast, polar aprotic solvents like DMF with carbonate bases (e.g., K₂CO₃, Cs₂CO₃) often lead to mixtures.[2]

  • Temperature and Reaction Time: If you suspect the N2 isomer is the kinetically favored product, running the reaction at a higher temperature for a longer duration may allow for the conversion of the N2 isomer to the more stable N1 isomer, assuming the reaction is reversible under these conditions.

  • Ligand Selection: While the base and solvent are often the primary drivers of regioselectivity, the ligand can also play a role. Experiment with different ligands to see if they influence the N1/N2 ratio.

Scenario 2: Targeting the N2-Aryl Indazole

The N2 isomer is often the kinetically favored product, especially with less sterically hindered indazoles.

Troubleshooting Steps:

  • Reaction Conditions Favoring Kinetic Control: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor the formation of the kinetic N2 product.

  • Base and Solvent Selection: The use of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF or DMSO can sometimes favor the N2 isomer.[2]

  • Steric Directing Groups: If your synthesis allows, installing a bulky substituent at the C7 position of the indazole can sterically block the N1 position, thereby directing arylation to N2.

The following table summarizes the general influence of reaction parameters on regioselectivity:

ParameterCondition Favoring N1-ArylationCondition Favoring N2-ArylationRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic bases can favor thermodynamic control. Weaker bases may favor kinetic control.
Solvent Tetrahydrofuran (THF), DioxaneDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Non-polar aprotic solvents can promote "tight ion pairs," influencing regioselectivity. Polar aprotic solvents can lead to mixtures.
Temperature Higher temperatures (to allow for equilibration)Lower temperaturesHigher temperatures can favor the thermodynamically more stable N1 isomer. Lower temperatures can trap the kinetically formed N2 isomer.
Control ThermodynamicKineticThe N1 isomer is often thermodynamically more stable, while the N2 isomer can be the kinetic product.
Problem: Low or No Conversion

If your reaction is not proceeding, consider the following:

Troubleshooting Steps:

  • Catalyst Activity: Ensure your copper source and ligand are of high quality and handled under appropriate inert conditions if they are air-sensitive.

  • Base Strength: The chosen base must be strong enough to deprotonate the indazole. If you are using a weak base and see no reaction, consider switching to a stronger one.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, you may need more forcing conditions (higher temperature, more active catalyst system).

  • Solvent Choice: The reaction components must be soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low conversion.

  • Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. If you are running the reaction ligandless and it is not working, the addition of a suitable ligand is highly recommended. Common ligands for Ullmann-type reactions include diamines (e.g., TMEDA), amino acids (e.g., L-proline), and phenanthrolines.[5]

Experimental Protocols

The following are example protocols that can serve as a starting point for your optimizations.

Protocol 1: General Procedure for N-Arylation of Indazoles

This protocol provides a general starting point that often gives a mixture of N1 and N2 isomers, which will require optimization for regioselectivity based on the troubleshooting guide above.

  • To an oven-dried reaction vessel, add the indazole (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand (e.g., N,N'-dimethylethylenediamine, TMEDA, 0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

Visualizing Reaction Control

The following diagrams illustrate the key concepts in controlling byproduct formation.

G cluster_0 Kinetic vs. Thermodynamic Control in Indazole Arylation Indazole Anion Indazole Anion N2-Aryl Indazole (Kinetic Product) N2-Aryl Indazole (Kinetic Product) Indazole Anion->N2-Aryl Indazole (Kinetic Product) Lower Temp. Shorter Time (Fast, Less Stable) N1-Aryl Indazole (Thermodynamic Product) N1-Aryl Indazole (Thermodynamic Product) Indazole Anion->N1-Aryl Indazole (Thermodynamic Product) Higher Temp. Longer Time (Slow, More Stable) N2-Aryl Indazole (Kinetic Product)->N1-Aryl Indazole (Thermodynamic Product) Equilibration (if reversible)

Caption: Kinetic vs. Thermodynamic Pathways in Indazole Arylation.

G cluster_1 Troubleshooting Flowchart for Poor Regioselectivity Start Poor N1/N2 Regioselectivity DesiredProduct What is the desired isomer? Start->DesiredProduct N1_Product Targeting N1-Aryl Indazole DesiredProduct->N1_Product N1 N2_Product Targeting N2-Aryl Indazole DesiredProduct->N2_Product N2 N1_Strategy Promote Thermodynamic Control: - Base: NaH - Solvent: THF - Increase Temperature N1_Product->N1_Strategy N2_Strategy Promote Kinetic Control: - Base: K2CO3 / Cs2CO3 - Solvent: DMF - Decrease Temperature N2_Product->N2_Strategy Check Analyze N1/N2 Ratio N1_Strategy->Check N2_Strategy->Check Success Desired Selectivity Achieved Check->Success Good Retry Re-evaluate Conditions Check->Retry Poor

Caption: Troubleshooting Poor Regioselectivity in Indazole Arylation.

References

  • Alam, R., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183.
  • Wang, J., et al. (2024).
  • Alam, R., & Keating, J. J. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Chen, R., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6189-6192.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2236-2248.
  • Patil, S. A., et al. (2021). Recent developments in selective N-arylation of azoles.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Kumar, A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

Sources

Optimization

Technical Support Center: NMR Peak Assignment for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support guide for the NMR analysis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule and need to perform accurate structural elucidation. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges in assigning the ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Chemical Shifts

Before diving into troubleshooting, it's crucial to have a foundational understanding of the expected chemical shifts for the target molecule. The table below summarizes the predicted ¹H and ¹³C NMR chemical shift ranges based on the structural features of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. These values are estimates and can be influenced by solvent, concentration, and temperature.

Atom/Group Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Expected Multiplicity (¹H) Key Considerations
N1-CH₃ ~3.7 - 4.0~35 - 40sSharp singlet, useful as an internal reference.
C3-H ~7.0 - 7.5~130 - 135sUncoupled proton on the pyrazole ring.
C4-H ~2.5 - 3.5~45 - 55mMethine proton adjacent to the amine. Deshielded by nitrogen.[1]
C5-H₂ ~1.5 - 2.2~25 - 35mDiastereotopic protons due to the C4 stereocenter.[2]
C6-H₂ ~1.2 - 1.9~20 - 30mLikely to be a complex multiplet, may overlap with other aliphatic signals.
C7-H₂ ~2.2 - 2.8~25 - 35mDiastereotopic protons, potentially deshielded by proximity to the pyrazole ring.
N4-NH₂ ~0.5 - 5.0N/Abr sBroad singlet, exchangeable with D₂O.[1][3] Chemical shift is highly variable.[1][3]
C3a / C7a N/A~115 - 125 / ~140 - 150N/AQuaternary carbons, identified by HMBC or ¹³C NMR.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aliphatic signals (1.5-3.0 ppm) are a complex, overlapping mess. How can I assign the C5, C6, and C7 protons?

Causality: The protons on the tetrahydro- portion of the molecule (C5, C6, and C7) create a complex spin system. The presence of a stereocenter at C4 renders the geminal protons on C5 and C7 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants.[2][4] This inherent complexity, combined with potential signal overlap, makes 1D ¹H NMR insufficient for unambiguous assignment.

Troubleshooting Workflow:

A systematic approach using 2D NMR is required to resolve these overlapping signals.

Caption: Workflow for assigning quaternary carbons.

Step-by-Step Protocol:

  • Acquire a ¹H-¹³C HMBC Spectrum: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed to show correlations between protons and carbons that are typically 2 or 3 bonds away. [5]This is the key to assigning quaternary carbons.

  • Data Analysis and Key Correlations:

    • For C7a: Look for a cross-peak between the C3-H proton and a quaternary carbon. This will be C7a (a 3-bond correlation). You should also see correlations from the C7 protons to C7a.

    • For C3a: Look for correlations from the N1-CH₃ protons and the C4-H proton to the other quaternary carbon. This will be C3a.

    The diagram below illustrates the expected key correlations for structural confirmation.

Caption: Key HMBC (blue) and COSY (red) correlations for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

  • COSY (Red Arrows): H4 ↔ H5 ↔ H6 ↔ H7

  • HMBC (Blue Arrows):

    • N1-CH₃ → C3, C7a

    • C3-H → C3a, C7a

    • C4-H → C3a, C5

    • C7-H → C5, C6, C7a

Q4: The chemical shifts in my spectrum don't quite match the literature values for a similar compound. What could be the cause?

Causality: NMR chemical shifts are not absolute values and can be influenced by several experimental factors.

Troubleshooting Checklist:

  • Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts, especially for protons involved in hydrogen bonding (like N-H) or those near polar functional groups. [6][7]A spectrum taken in CDCl₃ will likely look different from one taken in DMSO-d₆.

  • Concentration: Sample concentration can affect the extent of intermolecular interactions, which in turn can cause slight shifts in resonance frequencies. [8]

  • Temperature: Temperature can influence conformational equilibria and rates of chemical exchange, leading to changes in the appearance of the spectrum.

  • pH (in aqueous solutions): If your sample is dissolved in a protic solvent like D₂O, the pH can affect the protonation state of the amine, drastically altering the chemical shifts of nearby protons.

  • Reference Standard: Ensure your spectrometer is correctly calibrated to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Recommendation: When comparing spectra, it is crucial to ensure that the experimental conditions (solvent, temperature, concentration) are as similar as possible to the reference data.

References

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2018). ResearchGate. [Link]

  • NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. (2023). Mendeley Data. [Link]

  • ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (2018). ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (2014). National Institutes of Health (NIH). [Link]

  • Types of Protons. (2024). Chemistry LibreTexts. [Link]

  • ¹H NMR Spectroscopy. University of Regensburg. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Hydrogen-deuterium exchange. Wikipedia. [Link]

  • Homotopic, Enantiotopic, and Diastereotopic Groups. (2012). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to scal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis. Here, we address common challenges and provide in-depth troubleshooting advice based on established chemical principles and practical experience.

The synthesis of this valuable intermediate, often used in the development of kinase inhibitors, can be deceptively complex. Issues with regioselectivity, reaction kinetics, and purification are common hurdles. This guide provides a structured approach to identifying and resolving these issues, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding this synthesis.

Q1: What is a reliable starting material for this synthesis?

A common and cost-effective starting material is 1,3-cyclohexanedione. It provides the necessary six-membered ring and the 1,3-dicarbonyl functionality required for the initial cyclocondensation step.

Q2: Which hydrazine source is recommended for the first step?

To introduce the N-methyl group, methylhydrazine is the reagent of choice. However, handling methylhydrazine requires care due to its toxicity and potential for side reactions.

Q3: What are the main challenges in the reductive amination step?

The primary challenges in the reductive amination of the intermediate ketone (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one) include incomplete conversion, over-alkylation leading to secondary amine formation, and diastereoselectivity if a chiral center is introduced.

Q4: How can I improve the yield of the final product?

Yield improvement often comes from optimizing reaction conditions for both the cyclocondensation and reductive amination steps. This includes careful control of pH, temperature, and reagent stoichiometry, as well as efficient purification to minimize product loss.

Troubleshooting Guide: A Two-Step Synthesis Approach

We will break down the synthesis into two key stages and address the potential issues in each.

Step 1: Cyclocondensation to form 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This step involves the reaction of 1,3-cyclohexanedione with methylhydrazine. The primary goal is to form the desired indazolone intermediate with high regioselectivity and yield.

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add methylhydrazine (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Consider using a catalytic amount of acid (e.g., acetic acid) to promote the reaction.
Product loss during workup or purification.Optimize the purification method. Recrystallization is often more scalable and can lead to higher recovery than chromatography.
Formation of Regioisomers The reaction can potentially form two different regioisomers of the N-methyl indazole.The regioselectivity is often influenced by the reaction conditions. Running the reaction under acidic conditions can favor the formation of the desired isomer. Careful characterization (e.g., by 2D NMR) is essential to confirm the structure.
Side Product Formation Self-condensation of 1,3-cyclohexanedione.Maintain a low temperature during the initial addition of methylhydrazine to minimize self-condensation.
Oxidation of the product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Step 2: Reductive Amination to form 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

This step converts the ketone intermediate into the target primary amine. The choice of reagents and conditions is critical for achieving high conversion and selectivity.

  • Dissolve the 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (typically in large excess, e.g., 10-20 eq).

  • Stir the mixture for a period to allow for imine formation (this can be monitored by IR or NMR).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully (e.g., with water or a dilute acid), and then perform an aqueous workup to isolate the product.

  • The final product can be purified by column chromatography or by salt formation and recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conversion Insufficient reducing agent or ammonia source.Increase the equivalents of the ammonia source and the reducing agent.
Steric hindrance around the ketone.Switch to a more reactive reducing agent, such as sodium triacetoxyborohydride (STAB), which is often more effective for hindered ketones.
Formation of Secondary Amine The product primary amine reacts with another molecule of the starting ketone.Use a large excess of the ammonia source to outcompete the product amine in the reaction with the starting ketone. Add the reducing agent slowly to keep the concentration of the product amine low during the reaction.
Formation of Alcohol Byproduct Reduction of the ketone by the reducing agent before imine formation.Ensure that the imine has formed before adding the reducing agent. This can be achieved by pre-stirring the ketone and ammonia source for a period before adding the reducing agent. Using a pH-sensitive reducing agent like NaBH3CN can also help, as it is more selective for the iminium ion over the ketone at mildly acidic pH.
Purification Challenges The product amine may be highly polar and difficult to separate from residual reagents.Purification via salt formation can be very effective. For example, forming the hydrochloride salt can allow for precipitation and isolation of the pure product.

Visualizing the Process

To aid in understanding the workflow and potential pitfalls, the following diagrams illustrate the key processes.

Synthesis Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reductive Amination 1,3-Cyclohexanedione 1,3-Cyclohexanedione Indazolone Intermediate Indazolone Intermediate 1,3-Cyclohexanedione->Indazolone Intermediate Methylhydrazine Target Amine Target Amine Indazolone Intermediate->Target Amine 1. NH3 Source 2. Reducing Agent

Caption: High-level overview of the two-step synthesis.

Troubleshooting Logic for Reductive Amination start Low Yield in Step 2? check_conversion Check for Starting Material (SM) start->check_conversion sm_present SM Present check_conversion->sm_present Yes no_sm No SM Present check_conversion->no_sm No check_byproducts Analyze Byproducts solution2 Check for Secondary Amine or Alcohol Byproduct check_byproducts->solution2 Byproducts Found solution3 Optimize Workup/Purification check_byproducts->solution3 No Major Byproducts solution1 Increase Equivalents of Reagents (NH3, Reducing Agent) sm_present->solution1 no_sm->check_byproducts

Caption: Decision tree for troubleshooting the reductive amination step.

References

  • Reductive Amination in Organic Synthesis: For a comprehensive overview of reductive amination reactions, including mechanisms and reagent selection, see: Comprehensive Organic Reactions in Aqueous Media, Chapter 2.7 - Reductive Amination. Available from major scientific publishers. A relevant online resource is: Organic Chemistry Portal, Reductive Amination: [Link]

  • Synthesis of Indazole Derivatives: For examples of the synthesis of indazole cores, which can provide insights into the cyclocondensation step, refer to publications in journals such as the Journal of Organic Chemistry or Tetrahedron Letters. A search on Scifinder or a similar database for "synthesis of tetrahydroindazoles" will yield numerous examples.
  • Patents on Kinase Inhibitors: The use of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine as an intermediate is often described in patents for kinase inhibitors. These can be a valuable source of information on reaction conditions and purification methods. A search on Google Patents or the USPTO database for the compound name will provide relevant documents. For example, see patents related to the synthesis of axitinib and other similar molecules.
Optimization

Technical Support Center: Enhancing the Purity of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in a direct question-and-answer format.

Q1: My crude product shows low purity by TLC and HPLC analysis immediately after synthesis. What are the most probable impurities?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical syntheses of tetrahydroindazoles, several classes of impurities are common.[1][2][3] Identifying these is the first step toward a targeted purification strategy.

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. For instance, if your synthesis involves the cyclization of a precursor with methylhydrazine, residual starting ketone or diketone may be present.

  • Regioisomers: The formation of the indazole ring can sometimes lead to the generation of the 2-methyl isomer (2-methyl-2,4,5,6-tetrahydro-2H-indazol-4-amine) alongside the desired 1-methyl product. While the 1H-tautomer is generally more stable for indazoles, the specific reaction conditions can influence the isomeric ratio.[4][5]

  • Oxidation Byproducts: The tetrahydro-indazol-4-amine moiety can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, potentially leading to the formation of the corresponding indazole or other aromatized byproducts.

  • Solvent Adducts & Residual Reagents: Reagents used in the synthesis, such as bases (e.g., triethylamine) or coupling agents, can carry through into the crude product.

Below is a diagram illustrating the target molecule and potential process-related impurities.

G cluster_target Target Molecule cluster_impurities Potential Impurities Target 1-methyl-4,5,6,7-tetrahydro -1H-indazol-4-amine Impurity1 Starting Material (e.g., Precursor Ketone) Impurity2 Regioisomer (2-methyl derivative) Impurity3 Oxidation Product (Aromatized Indazole) Impurity4 Residual Reagents (e.g., Base) Crude_Product Crude Synthetic Mixture Purification Purification Process Crude_Product->Purification Purification->Target Isolate

Caption: Target molecule and common process-related impurities.

Q2: My compound streaks significantly during silica gel column chromatography, resulting in poor separation and low recovery. How can I fix this?

A2: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from a strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to irreversible adsorption, peak tailing, and poor resolution.

To overcome this, you must mitigate the acidic nature of the stationary phase. There are two primary strategies:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute symmetrically.[6][7]

  • Alternative Stationary Phase: Use a stationary phase that is less acidic or has been surface-modified to be more compatible with amines.

The following table outlines common solutions:

MethodDescriptionAdvantagesDisadvantages
Mobile Phase Additive Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to the eluent (e.g., DCM/Methanol or EtOAc/Hexane).Simple to implement with standard silica gel. Cost-effective.Can be difficult to remove the additive from the final product. May alter the elution order of impurities.
Amine-Functionalized Silica Use pre-packed columns with silica gel bonded with aminopropyl groups.Excellent peak shape for basic compounds. No need for mobile phase additives.Higher cost than standard silica. May have different selectivity.
Basic Alumina Use activated basic alumina (Brockmann I) as the stationary phase.Very effective for separating basic compounds.Can be less predictable than silica. May catalyze reactions of sensitive compounds.

Expert Recommendation: Start by adding 1% triethylamine to your standard mobile phase (e.g., 95:4:1 DCM/Methanol/TEA). This is often sufficient to achieve excellent separation. If issues persist or if the additive is incompatible with your downstream applications, switching to an amine-functionalized silica column is the most robust solution.

Q3: I am attempting an acid-base extraction to remove non-basic impurities, but I'm struggling with a persistent emulsion at the aqueous-organic interface. What should I do?

A3: Emulsion formation is common during the workup of amine-containing reaction mixtures. It occurs when surfactants or finely divided solids stabilize microscopic droplets of one phase within the other. The goal is to disrupt this stable mixture.

Here is a troubleshooting workflow to break an emulsion:

G Start Persistent Emulsion Forms in Separatory Funnel Step1 Step 1: Add Saturated NaCl (Brine) Start->Step1 Increases ionic strength of aqueous phase, 'salting out' Step2 Step 2: Gentle Agitation Step1->Step2 Swirl gently instead of vigorous shaking Step3 Step 3: Filtration (if solids present) Step2->Step3 Pass through Celite or glass wool to remove particulates Step4 Step 4: Centrifugation Step3->Step4 For small volumes, use centrifuge to physically force separation Success Phases Separate Successfully Step4->Success

Caption: Workflow for breaking emulsions during acid-base extraction.

Causality Explained:

  • Adding Brine: This increases the ionic strength and density of the aqueous layer, making it less miscible with the organic phase and helping to coalesce the dispersed droplets.[8][9]

  • Gentle Agitation: Vigorous shaking adds kinetic energy that promotes emulsion formation. Gentle swirling or inverting the separatory funnel minimizes this.

  • Filtration: If fine solid particles are stabilizing the emulsion, removing them by filtering the entire mixture through a pad of Celite® can break it.

  • Centrifugation: For smaller scale operations, transferring the mixture to centrifuge tubes and spinning for several minutes can provide the force needed to separate the layers.

Frequently Asked Questions (FAQs)

Q: What is the most robust method for determining the final purity of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

A: A multi-pronged analytical approach is essential for confidently establishing purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify impurities with high sensitivity. A typical starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the protonated amine.[10]

  • Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural confirmation and can detect impurities with different proton signatures. Integration of the impurity signals relative to the product signals can give a semi-quantitative purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and provides mass information for any impurity peaks observed in the chromatogram, aiding in their identification.

Q: What are the recommended storage conditions for this compound to prevent degradation?

A: As an amine, the compound is susceptible to oxidation and degradation over time. To ensure long-term stability, it should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (2-8 °C is recommended), and protected from light.[11][12] Storing it as a salt (e.g., hydrochloride) can sometimes enhance stability, but this may not be suitable for all applications.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed to overcome the common issue of peak streaking for basic amines.

  • Slurry Preparation:

    • Dissolve the crude 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" technique prevents band broadening at the start of the chromatography.

  • Column Packing:

    • Wet-pack a silica gel column with the "initial eluent" (e.g., 98:2 Hexane/Triethylamine). Do not let the column run dry.

  • Elution:

    • Carefully load the prepared slurry onto the top of the packed column.

    • Begin elution with a non-polar solvent system containing a base, for example, 95:5 Ethyl Acetate/Triethylamine.

    • Gradually increase the polarity by introducing methanol. A typical gradient might be from 100% (99:1 EtOAc/TEA) to 90:10:1 EtOAc/Methanol/TEA. The exact gradient will depend on the polarity of the impurities.

    • Collect fractions and analyze by TLC (staining with ninhydrin can be effective for visualizing the amine).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • To remove the triethylamine additive, the residue can be co-evaporated several times with a solvent like toluene or dissolved in ether and washed with water (if the product has low water solubility).

Protocol 2: Acid-Base Extraction for Bulk Impurity Removal

This technique is excellent for removing neutral or acidic impurities from your basic product before a final polishing step like chromatography.[8][9][13]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash (Extraction of Product):

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine salt will partition into the aqueous layer. The neutral/acidic impurities will remain in the organic layer.

    • Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Organic Layer Wash (Optional): The original organic layer can be washed with brine, dried over sodium sulfate, and concentrated to isolate and analyze the non-basic impurities if desired.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts in a clean separatory funnel.

    • Cool the flask in an ice bath. Slowly add a base, such as 3 M NaOH or saturated sodium bicarbonate, while swirling until the pH is >10 (confirm with pH paper). This deprotonates the amine salt, regenerating the free base.

    • Add fresh ethyl acetate or DCM to the funnel.

    • Shake to extract the neutral amine back into the new organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer twice more with fresh organic solvent.

  • Final Workup:

    • Combine all the final organic extracts.

    • Wash with saturated brine to remove residual water and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the purified amine.

References

  • Yang, D., & Murray, T. F. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Molbank, 2021(4), M1262. [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Greitāns, K., et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. ResearchGate. [Link]

  • Tran, T., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Eriksson, O., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Pflaum, M., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. organic-chemistry.org. [Link]

  • Tran, T. D., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Sharma, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Mavrova, A. T., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Not Voodoo. [Link]

  • Lindsley, C. W., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Choi, J., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biology LibreTexts. (2021). 1.14: Column Chromatography. Biology LibreTexts. [Link]

  • Reddit. (n.d.). Amine workup. r/Chempros. [Link]

  • Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. [Link]

  • Pelyvás, I., et al. (1983). Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. PubMed. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Royal Society of Chemistry. [Link]

  • Tran, T. D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with other kinase inhibitors

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of novel indazole-based compounds, using 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine as a representative test article. For the purpose of this illustrative guide, we will hypothesize its activity against a key and well-validated target in immunology and oncology: the Lymphocyte-specific protein tyrosine kinase (Lck).

Lck is a non-receptor tyrosine kinase of the Src family, playing a critical role in T-cell receptor (TCR) signaling and T-cell activation. Its dysregulation is implicated in various autoimmune diseases and cancers, making it a compelling target for therapeutic intervention. This guide will compare our novel indazole compound against established kinase inhibitors with known Lck activity, providing a roadmap for robust, data-driven efficacy assessment.

Introduction to the Kinase Target: Lck Signaling

Lck is essential for the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chain subunits of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck, propagating the downstream signal. This cascade ultimately leads to T-cell activation, proliferation, and cytokine release.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck Recruitment & Activation ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4 CD4 Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 Transcription_Factors NF-κB, AP-1, NFAT PLCg1->Transcription_Factors Multiple Steps SLP76->PLCg1 Activation Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Activation caption Fig 1: Simplified Lck Signaling Pathway

Caption: A simplified diagram of the Lck-mediated T-cell receptor signaling pathway.

Selection of Comparator Kinase Inhibitors

To establish a meaningful comparison, we will evaluate our test article, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , against two well-characterized inhibitors known to target Lck:

  • Dasatinib (BMS-354825): A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a highly potent inhibitor of both BCR-ABL and Src family kinases, including Lck.

  • A-770041: A selective Src family kinase inhibitor, including Lck, often used as a research tool to probe the function of these kinases.

These comparators provide a spectrum of activity, from a clinically relevant multi-kinase inhibitor to a more selective research compound, allowing for a thorough assessment of the test article's potency and potential selectivity profile.

Experimental Workflow for Efficacy Comparison

A tiered approach is essential for a comprehensive evaluation. We will proceed from a direct, biochemical assessment of enzyme inhibition to cell-based assays that measure the compound's effect in a more physiologically relevant context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Lck Kinase Assay (IC50) target_engagement Target Engagement Assay (p-Lck Western Blot) biochem_assay->target_engagement Confirms Cellular Activity proliferation_assay T-Cell Proliferation Assay (EC50) target_engagement->proliferation_assay Links to Functional Outcome caption Fig 2: Tiered Experimental Workflow

Caption: A logical workflow for evaluating kinase inhibitor efficacy.

Detailed Experimental Protocols

Biochemical Lck Kinase Assay (IC50 Determination)

Scientific Rationale: The first step is to determine if the compound directly inhibits the enzymatic activity of Lck in a purified, cell-free system. This assay measures the transfer of phosphate from ATP to a peptide substrate by recombinant Lck. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency against the isolated enzyme.

Protocol:

  • Reagents and Materials:

    • Recombinant human Lck enzyme (active).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP (at Km concentration for Lck).

    • Tyrosine kinase peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds (10 mM stock in DMSO, serially diluted).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the test article and comparator compounds in kinase buffer. A typical starting concentration is 100 µM, diluted in 10 half-log steps.

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the assay wells.

    • Add 2.5 µL of a 2X Lck enzyme/peptide substrate mix to each well.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol (addition of ADP-Glo™ Reagent, incubation, addition of Kinase Detection Reagent, incubation, and measurement of luminescence).

    • Plot the luminescence signal against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement: Western Blot for Lck Autophosphorylation

Scientific Rationale: After confirming biochemical activity, it is crucial to verify that the compound can enter cells and inhibit Lck at its site of action. Lck undergoes autophosphorylation at tyrosine 394 (pY394) for full activation. Measuring the reduction in pLck (Y394) in a relevant cell line (e.g., Jurkat, a human T-lymphocyte line) provides direct evidence of target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1x10⁶ cells/mL.

    • Treat cells with increasing concentrations of the test article and comparators (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Lck (Tyr394).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Lck and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Functional Cellular Assay: T-Cell Proliferation

Scientific Rationale: The ultimate goal is to determine if inhibiting Lck translates into a functional cellular response. Since Lck is critical for T-cell activation and proliferation, a T-cell proliferation assay provides a robust functional readout. Here, we measure the ability of the compounds to inhibit the proliferation of primary human T-cells stimulated through the TCR.

Protocol:

  • Isolation and Treatment of T-Cells:

    • Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.

    • Immediately add serial dilutions of the test article and comparators.

  • Proliferation Measurement:

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • Measure cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels as an indicator of metabolic activity) or by measuring the incorporation of BrdU.

    • Calculate the half-maximal effective concentration (EC50) by plotting cell viability/proliferation against the log of inhibitor concentration.

Data Presentation and Comparison

The efficacy of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine should be systematically compared against the known inhibitors. All quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative Efficacy of Kinase Inhibitors Against Lck

CompoundLck Biochemical IC50 (nM)Cellular pLck (Y394) Inhibition IC50 (nM)T-Cell Proliferation EC50 (nM)
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine [Experimental Value][Experimental Value][Experimental Value]
Dasatinib1.25.58.1
A-77004130150210

Note: Data for Dasatinib and A-770041 are representative values from literature and may vary based on specific assay conditions.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to characterize the efficacy of a novel indazole-based compound, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, as a putative Lck inhibitor. By comparing its performance in biochemical, cellular target engagement, and functional assays against established inhibitors like Dasatinib and A-770041, researchers can build a comprehensive profile of the compound's potency and cellular activity.

Positive results from this workflow would warrant further investigation, including kinase selectivity profiling against a broad panel of kinases to understand its specificity, pharmacokinetic studies to assess its drug-like properties, and in vivo studies in relevant disease models to establish preclinical proof-of-concept. This structured approach ensures that decisions in the drug discovery pipeline are based on robust, reproducible, and scientifically sound data.

References

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health (NIH). [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • 1H-Indazol-4-amine, 1-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. PubMed, National Center for Biotechnology Information. [Link]

  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. American Elements. [Link]

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. eScholarship.org. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed, National Center for Biotechnology Information. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed, National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

This document provides essential, experience-driven guidance on the safe handling of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. As researchers and drug development professionals, our primary goal is to advance scien...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, experience-driven guidance on the safe handling of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. As researchers and drug development professionals, our primary goal is to advance science, and the bedrock of that pursuit is an unwavering commitment to safety. This guide moves beyond mere checklists to instill a deep understanding of why specific precautions are necessary, ensuring that safety protocols are not just followed, but are second nature. The information herein is designed to be a self-validating system of operational and disposal plans, building a foundation of trust in your laboratory practices.

Hazard Assessment: Understanding the Compound

Before any handling protocol can be established, a thorough understanding of the subject chemical is paramount. 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and its structural analogs present a clear hazard profile that must be respected. The primary risks are associated with direct contact and inhalation.

A review of safety data for this compound and structurally similar indazole amines reveals a consistent set of hazards.[1][2][3] These are summarized below.

Identifier Value
IUPAC Name 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol [4][5]
CAS Number 1094844-96-8 (for a related N,1-dimethyl analog)[4]
GHS Hazard Classification Description & Practical Implications
H302: Harmful if swallowed Accidental ingestion can lead to acute toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and thorough handwashing after handling.[1][2]
H315: Causes skin irritation Direct contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis.[1][2][3]
H319: Causes serious eye irritation The compound can cause significant, potentially painful, irritation upon contact with the eyes. This necessitates stringent eye protection.[1][2][3]
H335: May cause respiratory irritation Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final, and most personal, line of defense against chemical exposure. Its use is mandatory, but its efficacy depends on the implementation of higher-level controls. This hierarchy prioritizes the most effective safety measures, ensuring a multi-layered defense system.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, the most critical control after acknowledging the inherent hazards (which cannot be eliminated or substituted) is the use of Engineering Controls .

Core Directive: Personal Protective Equipment Protocol

Based on the hazard profile, the following PPE is mandatory for all personnel handling 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in any form (solid or solution).

Primary Engineering Control: The Chemical Fume Hood

All manipulations, including weighing, transfers, and solution preparation, MUST be conducted inside a certified chemical fume hood. This is the primary method for mitigating the respiratory irritation hazard (H335) by containing dust and potential vapors.[6]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/Required for Splash Risk: Chemical splash goggles are required when handling solutions or performing any operation with a risk of splashing.[7]

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary when handling larger volumes (>100 mL) or during procedures with an elevated risk of energetic reaction or splashing.[7][8]

Hand Protection

Due to the skin irritation hazard (H315), appropriate gloves are non-negotiable.

  • Glove Type: Disposable nitrile gloves provide a good barrier for incidental contact.[7]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Practice double-gloving for added protection during transfers.

    • If a glove comes into contact with the chemical, remove it immediately using the proper technique, wash your hands, and don a new pair.

    • Never reuse disposable gloves.

    • Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

Body Protection
  • A flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.

  • Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.[9]

  • An apron made of a chemically resistant material should be worn over the lab coat when handling larger quantities.

Footwear
  • Closed-toe, closed-heel shoes with non-porous uppers are mandatory in the laboratory at all times. This protects the feet from spills.

PPE Protocol Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Safety GogglesSingle Pair Nitrile GlovesLab CoatNot required inside fume hood
Preparing Solutions Safety GogglesDouble Pair Nitrile GlovesLab CoatNot required inside fume hood
Large Scale Work (>10g) Face Shield over GogglesDouble Pair Nitrile GlovesChemical Resistant Apron over Lab CoatRequired if fume hood is not feasible (requires formal fit testing)[7]
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Rubber GlovesChemical Resistant CoverallAir-purifying respirator with appropriate cartridge (requires formal fit testing)[10]

Operational and Disposal Plans

Integrating PPE use into standard procedures is key to building a culture of safety.

Step-by-Step Handling Protocol: Preparing a 10 mM Stock Solution
  • Preparation: Before entering the lab, ensure you are wearing appropriate laboratory attire (long pants, closed-toe shoes).

  • Don PPE: Inside the lab, don your lab coat, followed by safety goggles and nitrile gloves.

  • Work Area Setup: Perform all work in a chemical fume hood. Place a disposable absorbent bench liner on the work surface.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Minimize the creation of dust.

  • Dissolution: Add the solvent to the container with the solid. Gently swirl or stir to dissolve.

  • Transfer: Carefully transfer the stock solution to a clearly labeled, sealed storage vessel.

  • Initial Cleanup: Dispose of any contaminated weigh paper or disposable items into a designated solid hazardous waste container inside the fume hood.

  • Doffing PPE: Remove gloves and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water. Remove lab coat and goggles.

Spill Management Protocol

All personnel must be familiar with the location and use of the laboratory's spill kit and emergency shower/eyewash station.

  • Small Spill (< 5g or < 25 mL):

    • Alert personnel in the immediate area.

    • Wearing the PPE designated in the table above (Spill Cleanup), cover the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).

    • Once fully absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste bag or container.

    • Clean the spill area with a decontaminating solution and wipe clean.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Waste Disposal

Proper disposal is critical to protect personnel and the environment. Amine-containing waste must be handled with care.

  • Waste Segregation: All materials that have come into contact with 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are considered hazardous waste. Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, bench liners, weigh papers, etc.

    • Liquid Waste: Unused solutions, solvent rinses. Never pour amine waste down the drain.[11] It must be collected for professional disposal.[11]

    • Sharps: Contaminated needles or glassware.

  • Container Compatibility: Ensure waste containers are made of a material compatible with amines and any solvents used.[11]

  • Storage: Store waste containers in a cool, well-ventilated secondary containment area, away from incompatible materials like acids and strong oxidizing agents, pending pickup by EHS.[11]

This comprehensive approach, grounded in understanding the specific hazards of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, ensures that you and your colleagues can conduct your research with the highest level of safety and confidence.

References

  • Cayman Chemical. (2023, August 10). Safety Data Sheet for N-phenylpiperidin-4-amine.
  • Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.
  • ChemScene. N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Safety Information.
  • PubChem. 1H-Indazol-4-amine, 1-methyl- Hazard Summary.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 1H-INDAZOL-4-AMINE - Safety Data Sheet.
  • American Elements. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Product Information.
  • UCSF Environmental Health and Safety. Chemical Safety: Personal Protective Equipment.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole Safety and Hazards.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.